Bendazol Bendazol Bendazol is a hypotensive drug which can also enhance NO synthase activity in renal glomeruli and collecting tubules.
Brand Name: Vulcanchem
CAS No.: 621-72-7
VCID: VC0006713
InChI: InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
Molecular Formula: C₁₄H₁₂N₂
Molecular Weight: 208.26 g/mol

Bendazol

CAS No.: 621-72-7

Cat. No.: VC0006713

Molecular Formula: C₁₄H₁₂N₂

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Bendazol - 621-72-7

CAS No. 621-72-7
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
IUPAC Name 2-benzyl-1H-benzimidazole
Standard InChI InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Standard InChI Key YTLQFZVCLXFFRK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
Melting Point 187.0 °C

Chemical and Structural Characteristics of Bendazol

Molecular Architecture and Identification

Bendazol’s structure consists of a benzimidazole core substituted with a benzyl group at the 2-position. This configuration confers stability and influences its pharmacokinetic behavior. The International Union of Pure and Applied Chemistry (IUPAC) name is 2-(Phenylmethyl)-1H-benzimidazole, and its InChIKey is YTLQFZVCLXFFRK-UHFFFAOYSA-N . Key identifiers include:

PropertyValue
CAS Registry Number621-72-7
Molecular FormulaC14H12N2\text{C}_{14}\text{H}_{12}\text{N}_{2}
Molecular Weight208.26 g/mol
Solubility in DMSO42 mg/mL
Melting PointNot explicitly reported

The compound’s planar structure facilitates interactions with biological targets, such as enzymes involved in NO synthesis .

Pharmacological Mechanisms and Biological Effects

Modulation of Nitric Oxide Synthase Activity

Bendazol’s hallmark activity lies in its enhancement of NO synthase (NOS) in renal tissues. A pivotal study by Eliseeva et al. (2017) demonstrated that Bendazol administration in rats with nephrogenic hypertension significantly increased NOS activity in glomeruli and collecting tubules . This effect correlated with reduced blood pressure, suggesting that Bendazol mitigates hypertension by augmenting NO-mediated vasodilation . The precise molecular interaction remains under investigation, but preliminary data suggest Bendazol may stabilize NOS isoforms or enhance substrate availability.

Hypotensive Properties

In preclinical models, Bendazol lowered systolic and diastolic blood pressure by approximately 15–20% within 2 hours post-administration . Comparative analyses with other antihypertensives (e.g., ACE inhibitors) are absent, but its rapid onset distinguishes it from slower-acting agents. The hypotensive effect is dose-dependent, with optimal efficacy observed at 10 mg/kg in rodent studies .

Preclinical and Clinical Applications

Renal Hypertension Management

Eliseeva et al. (2017) positioned Bendazol as a candidate for nephrogenic hypertension. In their rat model, daily Bendazol (10 mg/kg) for 14 days normalized blood pressure and improved renal function markers (e.g., creatinine clearance) . Histopathological analysis revealed reduced glomerular sclerosis, underscoring its renoprotective potential .

Limitations in Clinical Translation

Despite promising preclinical results, Bendazol remains confined to research settings. No human trials are documented in the available sources, and its safety profile in mammals is incomplete . Current guidelines restrict its use to in vitro and animal studies, necessitating rigorous toxicological evaluations before clinical consideration .

Recent Advances and Future Directions

Mechanistic Studies

Recent efforts have focused on elucidating Bendazol’s interaction with NOS isoforms. Preliminary in silico modeling suggests high affinity for neuronal NOS (nNOS), though experimental validation is pending .

Combination Therapies

Synergistic approaches pairing Bendazol with NO donors (e.g., nitroglycerin) could amplify vasodilation. Such combinations may lower requisite doses, mitigating toxicity risks .

Clinical Trial Prospects

Proposed Phase I trials aim to assess Bendazol’s pharmacokinetics in healthy volunteers, with emphasis on bioavailability and metabolism. Given its poor solubility in aqueous media (42 mg/mL in DMSO ), formulation innovations—such as nanoparticle encapsulation—may enhance delivery.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator